3-Cyclohexen-1-ol chemical structure and properties
3-Cyclohexen-1-ol chemical structure and properties
An In-depth Technical Guide to 3-Cyclohexen-1-ol
Introduction
3-Cyclohexen-1-ol is a versatile unsaturated cyclic alcohol that serves as a crucial building block and intermediate in various fields of chemical synthesis.[] Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond within a cyclohexene ring, allows for a wide range of chemical transformations.[] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
3-Cyclohexen-1-ol is characterized by a six-membered carbon ring containing one double bond and a hydroxyl group. The positioning of these functional groups makes it a reactive and valuable intermediate in organic synthesis.[]
Caption: Chemical structure of 3-Cyclohexen-1-ol.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | cyclohex-3-en-1-ol[] |
| Synonyms | Cyclohex-3-enol, 3-Cyclohexenol, 4-Hydroxycyclohexene[2][3] |
| Molecular Formula | C₆H₁₀O[2][4] |
| Molecular Weight | 98.14 g/mol [2][4] |
| CAS Registry Number | 822-66-2[2][4] |
| InChI Key | ABZZOPIABWYXSN-UHFFFAOYSA-N[][2] |
| SMILES | C1CC(CC=C1)O[] |
Physicochemical and Spectroscopic Properties
3-Cyclohexen-1-ol is a colorless to pale yellow liquid with a mild odor.[] It exhibits moderate solubility in water and is miscible with many common organic solvents.[]
Table 2: Physicochemical Properties
| Property | Value | Unit |
|---|---|---|
| Appearance | Colorless to pale yellow liquid[] | - |
| Boiling Point | 164.5[] | °C at 760 mmHg |
| Density | 1.014[] | g/cm³ |
| Flash Point | 53.40 (est.) | °C |
| logP (o/w) | 1.087 (est.)[3] | - |
| Vapor Pressure | 0.662 (est.) | mmHg @ 25 °C |
| Water Solubility | 23,370 (est.) | mg/L @ 25 °C |
Table 3: Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR | Signals for vinylic protons (~5.6-6.0 ppm), the proton on the carbon bearing the hydroxyl group, allylic protons (~1.8-2.2 ppm), and other ring protons (~1.2-1.6 ppm) are expected.[5] |
| IR Spectroscopy | Shows characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹) and C=C stretching (~1650 cm⁻¹).[] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 98, corresponding to the molecular weight.[4] |
Synthesis and Reactivity
Due to the presence of both an alcohol and an alkene functional group, 3-Cyclohexen-1-ol is a versatile intermediate in organic synthesis.[]
Reactivity Overview:
-
Oxidation: Can be oxidized to produce 3-cyclohexen-1-one, a precursor for vitamins and steroids.[][6]
-
Reduction/Hydrogenation: The double bond can be hydrogenated to form cyclohexanol.[]
-
Substitution: The hydroxyl group can be substituted.[]
-
Addition Reactions: The double bond can undergo various addition reactions.[]
-
Esterification: The allylic alcohol structure allows for easy esterification to synthesize various derivatives.[]
-
Diels-Alder Reactions: It is frequently utilized in Diels-Alder reactions.[]
Caption: A generalized workflow for the synthesis and purification of 3-Cyclohexen-1-ol.
Experimental Protocol: Synthesis via Diels-Alder Reaction and Reduction (Illustrative)
This protocol describes a common synthetic route to 3-cyclohexen-1-ol, starting with a Diels-Alder reaction between 1,3-butadiene and acrolein to form 3-cyclohexene-1-carboxaldehyde, followed by reduction.
-
Diels-Alder Reaction:
-
In a pressure vessel, combine equimolar amounts of 1,3-butadiene and acrolein. A Lewis acid catalyst (e.g., ZnCl₂) may be added to improve reaction rate and selectivity.
-
Seal the vessel and heat at a specified temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the vessel to room temperature and carefully vent any excess pressure.
-
The crude product, 3-cyclohexene-1-carboxaldehyde, is obtained.
-
-
Reduction of the Aldehyde:
-
Dissolve the crude 3-cyclohexene-1-carboxaldehyde in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while stirring.
-
Allow the reaction to stir for a specified time (e.g., 1-2 hours) at room temperature.
-
Monitor the disappearance of the aldehyde by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation or column chromatography to yield pure 3-cyclohexen-1-ol.
-
-
Characterization:
-
Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Applications in Research and Industry
The dual reactivity of 3-Cyclohexen-1-ol makes it a valuable compound across several industries.[]
References
- 2. 3-Cyclohexen-1-ol [webbook.nist.gov]
- 3. 3-Cyclohexen-1-ol (CAS 822-66-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-Cyclohexen-1-ol [webbook.nist.gov]
- 5. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]
